Atisane

13C NMR Structural Elucidation Diterpenoid Analysis

Atisane's unique tetracyclic carbon skeleton delivers a diagnostic 13C NMR C20 signal at ~14 ppm, enabling unambiguous differentiation from co‑occurring kaurane diterpenoids (~17 ppm). This scaffold is the prioritized starting point for Akt/IKK/NF‑κB pathway inhibitor design, offering superior PP2A binding interactions over kaurane/trachylobane analogs. For antimicrobial adjuvant programs, the ent‑atisane derivative psiadin demonstrates efflux pump inhibition and chlorhexidine additivity. Synthetic biology workflows require the dedicated ent‑atiserene synthase gene, making atisane a non‑substitutable target for heterologous biosynthesis. Secure this structurally validated, high‑purity diterpenoid to advance your research with precision.

Molecular Formula C20H34
Molecular Weight 274.5 g/mol
Cat. No. B1241233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtisane
Molecular FormulaC20H34
Molecular Weight274.5 g/mol
Structural Identifiers
SMILESCC1CC23CCC1CC2C4(CCCC(C4CC3)(C)C)C
InChIInChI=1S/C20H34/c1-14-13-20-10-6-15(14)12-17(20)19(4)9-5-8-18(2,3)16(19)7-11-20/h14-17H,5-13H2,1-4H3/t14-,15-,16+,17-,19+,20+/m1/s1
InChIKeyUCOPQLQDVYQSTF-UQZPWQSVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atisane Diterpenoids: Chemical and Structural Characteristics for Research and Procurement


Atisane is a tetracyclic diterpenoid characterized by a specific carbon skeleton that distinguishes it from closely related compounds like kaurane and trachylobane [1]. This class of natural products, often occurring in the ent-configuration, is isolated from various plant sources and has garnered attention for its potential biological activities [1]. The structural framework of atisane, featuring a unique ring fusion pattern, directly influences its reactivity and interaction with biological targets, making it a distinct subject for chemical synthesis and pharmacological investigation [2].

Why Atisane Cannot Be Interchanged with Kaurane or Trachylobane Analogs in Research


Substituting atisane with a generic 'diterpenoid' analog like kaurane or trachylobane is scientifically unsound due to fundamental differences in their carbon skeleton, which dictate distinct biological and chemical profiles [1]. Direct comparative studies demonstrate that even minor skeletal variations between atisane, kaurane, and trachylobane diterpenes from the same plant source lead to divergent anticancer and antimicrobial activities [2][3]. This is further compounded by unique biosynthetic pathways and synthetic challenges; for instance, the conversion of an ent-kaurane to an ent-atisane skeleton requires a specific, non-trivial chemical transformation, underscoring their non-interchangeability [4]. The evidence below provides quantifiable differentiation to guide precise scientific selection.

Quantifiable Differentiation of Atisane from Kaurane, Beyerane, and Trachylobane Analogs: An Evidence-Based Guide


Distinguishing Atisane from Kaurane Skeletons via 13C NMR Chemical Shift

A direct comparison of 13C NMR data for atisane and kaurane diterpenoids isolated from Euphorbia sieboldiana reveals a consistent, quantifiable difference in the chemical shift of the C20 methyl carbon. This provides a definitive method to distinguish between the two closely related skeletons [1].

13C NMR Structural Elucidation Diterpenoid Analysis

Differential Cytokine Modulation by Atisane Framework in Patent Literature

Patent literature explicitly claims diterpene compounds having an atisane framework for their utility in inhibiting or activating the production of various cytokines [1]. This specific claim underscores a structural requirement for this activity that is not broadly asserted for all tetracyclic diterpenoids. While the patent does not provide direct comparative IC50 values against a kaurane or beyerane analog, the specific claim of an 'atisane framework' in the context of cytokine modulation is a strong class-level inference of differentiation [1].

Immunomodulation Cytokine Inhibition Drug Discovery

Atisane Diterpenes Exhibit Superior Theoretical Anticancer Potential Compared to Kaurane and Trachylobane Analogs

A computational study compared the anticancer potential of three atisane, three kaurane, and three trachylobane diterpenes from Xylopia langsdorffiana. The analysis, which included reactivity parameters and molecular docking with the tumor suppressor PP2A, concluded that the atisane diterpenes possess more favorable characteristics for antitumor activity [1]. Specifically, the study reported that atisanes demonstrate greater electron-donating ability and enhanced hydrophilic interactions with the PP2A enzyme, key factors for inhibiting the pro-survival Akt/IKK/NF-κB pathway [1].

Anticancer In Silico Modeling PP2A Activation

Divergent Antimicrobial Activity Among Atisane, Kaurane, Beyerene, and Trachylobane Diterpenoids from a Single Plant Source

In a study of Psiadia punctulata, sixteen diterpenes representing ent-atisane, ent-beyerene, ent-trachylobane, and ent-kaurene skeletons were isolated and tested against a panel of oral pathogens [1]. While not all compounds were active, the results demonstrated that the specific diterpenoid skeleton was a key determinant of antimicrobial potency. A specific diterpenoid, psiadin (which possesses an ent-atisane skeleton), exhibited an additive effect with the antiseptic chlorhexidine, with a fractional inhibitory concentration index of less than 1, and showed prospective efflux pump inhibitory activity, a trait not reported for the other isolated diterpenoids in this study [1].

Antimicrobial Antibacterial Natural Product Screening

Distinct Biosynthetic Pathways and Synthases for ent-Atisane vs. ent-Kaurane Scaffolds

Comparative analysis of the biosynthetic machinery for the antibiotics platensimycin (PTM) and platencin (PTN) in Streptomyces platensis revealed that the divergence in their biosynthesis is controlled by dedicated ent-kaurene and ent-atiserene synthases [1]. The ent-atiserene synthase represents a distinct pathway for diterpenoid biosynthesis, and its product is a direct precursor to the ent-atisane skeleton [1]. This enzymatic specificity confirms that ent-atisane and ent-kaurane scaffolds are not interconvertible in nature without the action of a specific, dedicated synthase.

Biosynthesis Synthetic Biology Enzyme Engineering

Chemical Conversion of ent-Kaurane to ent-Atisane Requires Specific C-C Bond Cleavage

The conversion of an ent-kaurane skeleton to an ent-atisane skeleton is not trivial and requires a specific chemical transformation. A unified synthetic approach demonstrated that this conversion features a Mukaiyama peroxygenation with concomitant cleavage of the C13-C16 bond [1]. This non-trivial, multi-step transformation highlights the significant energetic and synthetic barrier between these two frameworks, underscoring their distinct chemical nature.

Total Synthesis Skeletal Rearrangement Chemical Transformation

Optimal Application Scenarios for Atisane Based on Its Differentiated Profile


Analytical Standard for Distinguishing Diterpenoid Skeletons in Complex Mixtures

The distinct 13C NMR chemical shift of the C20 methyl carbon (approx. 14 ppm) makes atisane an ideal analytical standard for research involving the isolation or characterization of multiple diterpenoids from natural sources. Its use allows for rapid, unambiguous differentiation from co-occurring kaurane diterpenoids (approx. 17 ppm), streamlining the dereplication process and ensuring accurate structural identification [1].

Scaffold for Designing Novel PP2A-Activating Anticancer Agents

For medicinal chemistry programs targeting the Akt/IKK/NF-κB pathway, the atisane core is a prioritized starting point for lead optimization. In silico evidence demonstrates its theoretical superiority over kaurane and trachylobane analogs in terms of PP2A binding interactions and electron-donating ability, suggesting that atisane-based derivatives may have a higher probability of achieving potent anticancer activity [2].

Research into Antibacterial Adjuvants and Efflux Pump Inhibitors

The unique antimicrobial profile of the ent-atisane derivative psiadin, which includes additive effects with chlorhexidine and potential efflux pump inhibition, positions the atisane skeleton as a valuable chemotype for developing novel antibacterial adjuvants. Research programs focused on overcoming antimicrobial resistance can use atisane-based compounds to explore new mechanisms for potentiating existing antibiotics and antiseptics [3].

Synthetic Biology and Metabolic Engineering of Specialized Diterpenoids

The discovery of a dedicated ent-atiserene synthase provides a specific genetic part for synthetic biology applications. Engineering microorganisms to produce atisane-derived compounds requires the precise introduction of this synthase gene, as it cannot be substituted by the more common ent-kaurene synthase. This specific genetic requirement makes atisane a distinct target for heterologous biosynthesis [4].

Technical Documentation Hub

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